

PF-543: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-543

Cat. No.: B560129

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **PF-543**, a potent and highly specific inhibitor of Sphingosine Kinase 1 (SPHK1), with other relevant kinase inhibitors. The information presented is supported by experimental data to aid in the objective evaluation of **PF-543** for research and drug development purposes.

Executive Summary

PF-543 is a small molecule inhibitor that demonstrates exceptional potency and selectivity for SPHK1, an enzyme pivotal in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P).[1] With an IC₅₀ in the low nanomolar range for SPHK1 and over 100-fold selectivity against its closely related isoform SPHK2, **PF-543** stands out as a highly specific research tool and potential therapeutic agent.[1][2][3] Furthermore, broad kinase screening has revealed minimal to no off-target activity against a large panel of other protein and lipid kinases, underscoring its precise inhibitory action. This guide compares the selectivity of **PF-543** with that of the SPHK2-selective inhibitor ABC294640 (Opaganib) and the dual SPHK1/SPHK2 inhibitor SKI-II.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **PF-543** and selected alternative compounds against Sphingosine Kinase 1 and 2.

Compound	Target Kinase(s)	IC50 / Ki (SPHK1)	IC50 / Ki (SPHK2)	Selectivity (SPHK2 vs SPHK1)	Notes
PF-543	SPHK1	~2-3.6 nM (IC50)[1][4]	>356 nM (IC50)	>100-fold	Initial studies showed no significant inhibition of 85 other protein and lipid kinases at 10 μ M.
ABC294640 (Opaganib)	SPHK2	>100 μ M (IC50)[5]	~60 μ M (IC50), 9.8 μ M (Ki)[6][7]	SPHK2 selective	Also reported to inhibit dihydroceramide desaturase (DES1).[5]
SKI-II	SPHK1/SPHK2	~35 μ M (IC50)[8]	~20 μ M (IC50)[8]	~0.6-fold (Slightly SPHK2 selective)	A non-ATP competitive inhibitor of both SPHK1 and SPHK2. [9]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Caliper Mobility-Shift Assay)

The determination of the half-maximal inhibitory concentration (IC50) of **PF-543** against SPHK1 is frequently performed using a microfluidic-based mobility-shift assay. This method offers high-throughput and quantitative analysis of enzyme activity.

Principle: The assay measures the conversion of a fluorescently labeled substrate (e.g., FITC-sphingosine) to its phosphorylated product by the kinase. In an electric field, the

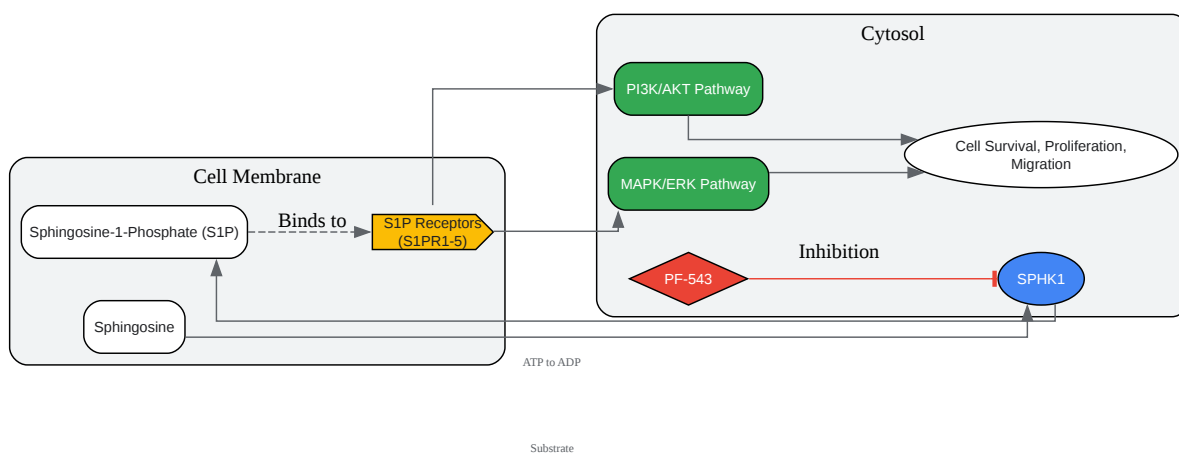
phosphorylated product has a different electrophoretic mobility than the substrate. This mobility shift is detected and quantified.

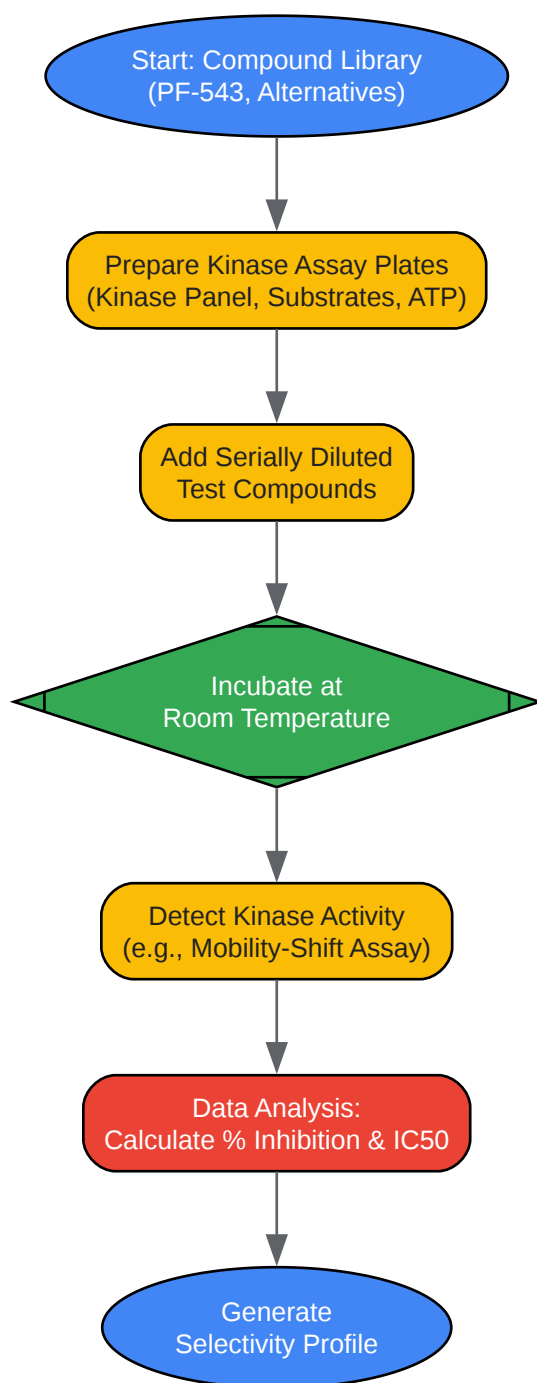
Detailed Methodology:

- **Reaction Mixture Preparation:** A reaction buffer containing 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 μM sodium orthovanadate, and 1 mM DTT is prepared.
- **Enzyme and Substrate:** Recombinant human SPHK1 enzyme is used. The fluorescently labeled substrate, FITC-sphingosine, and the co-substrate, ATP, are added to the reaction mixture.
- **Inhibitor Addition:** Serial dilutions of **PF-543** (or other test compounds) are added to the reaction wells. A DMSO control (vehicle) is included.
- **Reaction Initiation and Incubation:** The enzymatic reaction is initiated by the addition of the enzyme to the substrate/inhibitor mixture. The reaction is allowed to proceed for a defined period, typically 60 minutes, at room temperature.
- **Reaction Quenching:** The reaction is stopped by the addition of a quench buffer containing EDTA.
- **Data Acquisition:** The quenched reaction samples are analyzed on a microfluidic chip-based instrument (e.g., Caliper LabChip). The instrument's software separates the fluorescent substrate and product based on their mobility and quantifies the respective peak areas.
- **Data Analysis:** The percentage of substrate conversion is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

Signaling Pathway of SPHK1





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [PF-543: A Comparative Guide to its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560129#pf-543-selectivity-profile-against-a-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com